molecular formula C28H26N2O3S B14809035 (2E)-3-(naphthalen-1-yl)-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(naphthalen-1-yl)-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B14809035
M. Wt: 470.6 g/mol
InChI Key: IYVBUAXMIWJTPC-LFIBNONCSA-N
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Description

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a mesitylamino group, a sulfonyl group, and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the mesitylamino group: This step involves the reaction of mesityl chloride with an amine to form the mesitylamino group.

    Sulfonylation: The mesitylamino group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acrylamide formation: The final step involves the reaction of the sulfonylated intermediate with 1-naphthylacrylic acid to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide
  • N-{4-[(isopropylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide

Uniqueness

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

(E)-3-naphthalen-1-yl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C28H26N2O3S/c1-19-17-20(2)28(21(3)18-19)30-34(32,33)25-14-12-24(13-15-25)29-27(31)16-11-23-9-6-8-22-7-4-5-10-26(22)23/h4-18,30H,1-3H3,(H,29,31)/b16-11+

InChI Key

IYVBUAXMIWJTPC-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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